molecular formula C12H22N2O2 B3008749 Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate CAS No. 1257389-30-2

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate

Cat. No.: B3008749
CAS No.: 1257389-30-2
M. Wt: 226.32
InChI Key: RFPGLKQZFNBZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a high-purity chemical intermediate designed for research use only. This compound features a unique 5-azaspiro[2.4]heptane core, a constrained bicyclic structure that incorporates a cyclopropane ring. The spirocyclic scaffold imparts significant conformational rigidity, which is highly valuable in medicinal chemistry for improving the binding specificity and metabolic stability of drug candidates . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enabling its use in multi-step synthetic sequences, particularly in the construction of complex peptidomimetics . The methyl carbamate modification differentiates it from common amine-protected precursors and may be utilized to fine-tune the molecule's properties. Research into closely related 5-azaspiro[2.4]heptane derivatives has demonstrated their importance as key building blocks in the development of novel therapeutic agents. For instance, such spirocyclic structures have been investigated as potential components in peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, a key target for antiviral COVID-19 treatments . This compound is intended for research and development applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care, referring to the supplied Safety Data Sheet for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGLKQZFNBZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the carbamate group. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The reaction conditions are optimized to maintain the stability of the spirocyclic structure and prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antibiotics such as sitafloxacin. Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat severe bacterial infections.

Case Study: Sitafloxacin Synthesis

The synthesis of sitafloxacin involves multiple steps where this compound serves as a critical intermediate. The efficiency of this synthesis is enhanced by employing specific catalysts and methods to improve yield and purity, thus reducing production costs and increasing availability for clinical use .

Organic Synthesis

This compound is utilized in organic synthesis as a building block for various chemical reactions due to its unique spirocyclic structure. This structure provides a versatile scaffold for further modifications, allowing chemists to create a range of derivatives with potential biological activities.

Synthetic Routes

Recent studies have focused on optimizing synthetic routes for producing this compound more efficiently. For instance, researchers have explored using different catalysts and reaction conditions that enhance the yield while minimizing waste .

Research and Development

In laboratory settings, this compound is employed for research purposes, particularly in studies related to neuropharmacology and drug design. Its ability to interact with various biological targets makes it a valuable compound for exploring new therapeutic avenues.

Potential Neuropharmacological Applications

Research has indicated that compounds similar to this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's . The exploration of these properties could lead to the development of novel treatments that address multiple pathways involved in disease progression.

Mechanism of Action

The mechanism of action of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamate Group

Tert-butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.41 g/mol
  • Key Features :
    • Benzyl substituent on the azaspiro ring nitrogen (position 5).
    • (S)-stereochemistry at position 6.
    • Higher lipophilicity compared to the methylated analog due to the benzyl group.
  • Applications : Intermediate in synthesizing enantiopure pharmaceuticals .
7-Tert-butoxycarbonylamino-5-azaspiro[2.4]heptane
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.3 g/mol
  • Key Features: Lacks the methyl group on the carbamate nitrogen.
  • Applications : Used as a precursor in peptide coupling and PROTAC synthesis .

Stereochemical Variations

(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
  • CAS : 127199-44-4
  • Key Features: (R)-enantiomer of the non-methylated carbamate. Demonstrates divergent biological activity compared to the (S)-enantiomer in kinase inhibition assays .
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
  • CAS : 127199-45-5
  • Key Features :
    • (S)-enantiomer with distinct target binding profiles.
    • Higher selectivity observed in chiral environments (e.g., enzyme active sites) .

Functional Group Modifications

Benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate
  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Key Features: Benzyl carbamate instead of tert-butyl. Increased susceptibility to hydrogenolysis compared to tert-butyl-protected analogs.
  • Applications : Used in deprotection strategies during synthesis .
(R)-3-(7-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
  • Key Features :
    • Hybrid structure combining the 5-azaspiro core with a pyrrolopyrimidine moiety.
    • Exhibits potent JAK1 inhibition (IC₅₀ = 8.5 nM) with 48-fold selectivity over JAK2.
  • Applications : Lead compound for autoimmune disease therapeutics .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Biological Activity/Application
Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate C₁₂H₂₂N₂O₂ 226.32 N-Methyl carbamate (7S) Kinase inhibitor intermediate
(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate C₁₈H₂₆N₂O₂ 302.41 5-Benzyl, tert-butyl carbamate (S) Chiral intermediate
7-Tert-butoxycarbonylamino-5-azaspiro[2.4]heptane C₁₁H₂₀N₂O₂ 212.30 tert-Butyl carbamate N/A Peptide coupling
(R)-6c (JAK1 inhibitor) C₁₈H₁₉N₇O 349.39 Pyrrolopyrimidine hybrid (R) IC₅₀ = 8.5 nM (JAK1)
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate C₁₁H₂₀N₂O₂ 212.30 tert-Butyl carbamate (R) Enantioselective synthesis

Key Research Findings

Steric and Electronic Effects :

  • Methylation of the carbamate nitrogen (as in the target compound) enhances metabolic stability by reducing oxidative deamination .
  • Benzyl-substituted analogs (e.g., CAS 144282-37-1) show higher lipophilicity but require deprotection steps for further functionalization .

Stereochemistry-Activity Relationships :

  • The (S)-enantiomer of tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate exhibits superior binding affinity in chiral receptor models compared to the (R)-form .

Kinase Inhibition :

  • Hybrid derivatives like (R)-6c demonstrate that substituents on the spirocyclic amine significantly modulate selectivity (e.g., JAK1 vs. JAK2) .

Biological Activity

Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, also known by its CAS number 2306252-79-7, is a compound characterized by its unique spirocyclic structure and potential biological activities. With the molecular formula C12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2} and a molecular weight of 226.32 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with biological targets at the molecular level. The compound's spirocyclic structure may influence its binding affinity and selectivity towards specific receptors or enzymes, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The specific antimicrobial activity of this compound remains to be fully elucidated but suggests potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor growth. The unique structural features of the compound could enhance its interaction with cancer-related targets, making it a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1064 µg/mL
Bacillus subtilis1816 µg/mL

Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that this compound induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)25Apoptosis via caspase activation
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20DNA damage response

Synthetic Routes

The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base like triethylamine. Common solvents used include dichloromethane or tetrahydrofuran, and reactions are conducted at room temperature to optimize yield.

The compound exhibits stability under standard laboratory conditions but may undergo oxidation or reduction reactions under specific conditions:

Reaction TypeConditionsProducts Formed
OxidationHydrogen peroxideAlcohols or ketones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionNucleophilic attackSubstituted carbamates

Q & A

Q. Q1. What are the established synthetic routes for Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: The compound is synthesized via a multi-step process, often starting with the core scaffold of 5-azaspiro[2.4]heptan-7-amine. Key steps include:

  • Carbamate Formation : Reaction of the amine group with tert-butyl methylcarbamate under anhydrous conditions, typically using a coupling agent like HATU or DCC in dichloromethane or THF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product. Yield optimization requires strict control of reaction temperature (0–25°C) and moisture-free conditions .

Q. Q2. How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify the spirocyclic structure and carbamate functionality. Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and the methyl group on the carbamate (δ 3.0–3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 213.15 for C11_{11}H20_{20}N2_2O2_2) .

Advanced Research Questions

Q. Q3. How does the spirocyclic architecture of 5-azaspiro[2.4]heptane influence the compound’s selectivity as a JAK1 inhibitor?

Methodological Answer:

  • Steric and Conformational Effects : The rigid spirocyclic core restricts rotational freedom, enhancing binding specificity to JAK1’s ATP-binding pocket. Molecular docking studies show that the 5-azaspiro[2.4]heptane scaffold reduces off-target interactions with JAK2 by ~48-fold (IC50_{50} = 8.5 nM for JAK1 vs. 410 nM for JAK2) .
  • Experimental Validation : Kinase profiling across 50+ kinases (e.g., EGFR, Src) confirms selectivity. Dose-response curves and competitive binding assays (e.g., AlphaScreen) are used to quantify selectivity indices .

Q. Q4. What in vitro and in vivo ADME challenges are associated with this compound, and how are they addressed during lead optimization?

Methodological Answer:

  • Metabolic Stability : Microsomal assays (human/rat liver microsomes) reveal moderate clearance rates. Structural modifications, such as introducing electron-withdrawing groups on the pyrrolo[2,3-d]pyrimidine moiety, improve metabolic stability by reducing CYP3A4-mediated oxidation .
  • Pharmacokinetics (PK) : In vivo studies in mice show a plasma half-life (t1/2t_{1/2}) of 2.5–3.0 hours. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) enhances bioavailability .

Q. Q5. How are data discrepancies resolved when evaluating efficacy in autoimmune disease models (e.g., CIA or AIA)?

Methodological Answer:

  • Model-Specific Variability : Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models may show differing responses due to immune cell infiltration dynamics. Statistical normalization (e.g., % inhibition vs. vehicle control) and histopathological scoring (synovitis, bone erosion) are used to reconcile data .
  • Dose-Response Correlation : Linear regression analysis of plasma exposure (AUC) versus paw swelling reduction identifies optimal dosing regimens (e.g., 10 mg/kg BID in mice) .

Stability and Handling Guidelines

  • Storage : Store at –20°C under inert gas (N2_2) to prevent hydrolysis of the carbamate group .
  • Stability in Solution : Solubility in DMSO (>10 mg/mL) with <5% degradation over 30 days at 4°C .

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